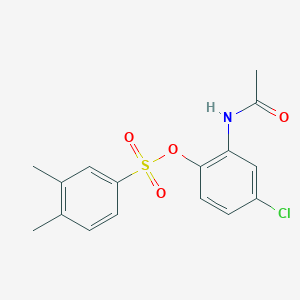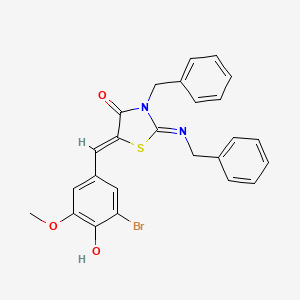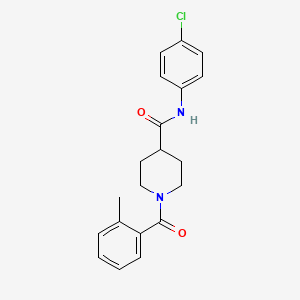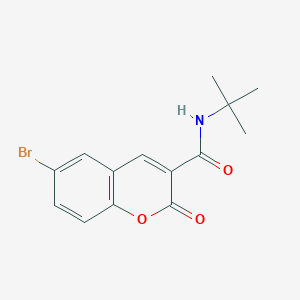
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a chloro group, an acetamido group, and a sulfonate ester group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Sulfonation: The final step involves the sulfonation of the benzene ring using chlorosulfonic acid to introduce the sulfonate ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production.
化学反应分析
Types of Reactions
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the chloro or acetamido groups are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under specific conditions.
Hydrolysis: The sulfonate ester group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide are used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonate ester group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted phenols or amines.
Hydrolysis: The major product is the corresponding sulfonic acid.
科学研究应用
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The chloro and acetamido groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The sulfonate ester group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-nitrophenyl 3,4-dimethylbenzene-1-sulfonate
- 4-Chloro-2-aminophenyl 3,4-dimethylbenzene-1-sulfonate
- 4-Chloro-2-hydroxyphenyl 3,4-dimethylbenzene-1-sulfonate
Uniqueness
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
属性
IUPAC Name |
(2-acetamido-4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-10-4-6-14(8-11(10)2)23(20,21)22-16-7-5-13(17)9-15(16)18-12(3)19/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXYBCJCQKOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B5096614.png)
![(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-[3-(5-methyl-1,2-oxazol-3-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5096618.png)
![1-(4-chlorobenzyl)-N-[2-(3-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5096631.png)


![7-[2-(1-azepanyl)-2-oxoethoxy]-8-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5096668.png)
![methyl 4-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5096673.png)
![(5-Bromofuran-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B5096678.png)

![2-(4-fluorophenyl)-N-[(1S)-1-(hydroxymethyl)propyl]-4-quinolinecarboxamide](/img/structure/B5096700.png)
![Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate](/img/structure/B5096707.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinol](/img/structure/B5096713.png)
![N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5096717.png)

